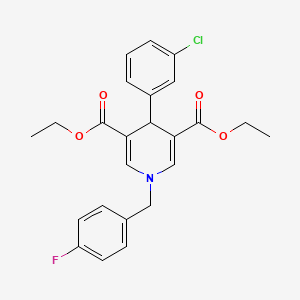![molecular formula C22H17ClN2OS2 B11211366 [3-Amino-4-(2-chlorophenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl](thiophen-2-yl)methanone](/img/structure/B11211366.png)
[3-Amino-4-(2-chlorophenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl](thiophen-2-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-CHLOROPHENYL)-2-(THIOPHENE-2-CARBONYL)-5H,6H,7H,8H-THIENO[2,3-B]QUINOLIN-3-AMINE is a complex organic compound that belongs to the class of thienoquinolines
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-CHLOROPHENYL)-2-(THIOPHENE-2-CARBONYL)-5H,6H,7H,8H-THIENO[2,3-B]QUINOLIN-3-AMINE typically involves multi-step organic reactions. The process may start with the preparation of the thieno[2,3-b]quinoline core, followed by the introduction of the 2-chlorophenyl and thiophene-2-carbonyl groups. Common reagents used in these steps include chlorinating agents, coupling reagents, and catalysts under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-CHLOROPHENYL)-2-(THIOPHENE-2-CARBONYL)-5H,6H,7H,8H-THIENO[2,3-B]QUINOLIN-3-AMINE can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding sulfoxides or sulfones.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Halogenation, nitration, or alkylation at specific positions.
Common Reagents and Conditions
Common reagents include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic agent for treating diseases due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 4-(2-CHLOROPHENYL)-2-(THIOPHENE-2-CARBONYL)-5H,6H,7H,8H-THIENO[2,3-B]QUINOLIN-3-AMINE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would require detailed biochemical studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thieno[2,3-b]quinoline derivatives: Compounds with similar core structures but different substituents.
Chlorophenyl derivatives: Compounds with the 2-chlorophenyl group but different core structures.
Thiophene-carbonyl compounds: Compounds with the thiophene-2-carbonyl group but different core structures.
Uniqueness
The uniqueness of 4-(2-CHLOROPHENYL)-2-(THIOPHENE-2-CARBONYL)-5H,6H,7H,8H-THIENO[2,3-B]QUINOLIN-3-AMINE lies in its specific combination of functional groups and core structure, which may confer unique biological activities and chemical properties.
Eigenschaften
Molekularformel |
C22H17ClN2OS2 |
|---|---|
Molekulargewicht |
425.0 g/mol |
IUPAC-Name |
[3-amino-4-(2-chlorophenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl]-thiophen-2-ylmethanone |
InChI |
InChI=1S/C22H17ClN2OS2/c23-14-8-3-1-6-12(14)17-13-7-2-4-9-15(13)25-22-18(17)19(24)21(28-22)20(26)16-10-5-11-27-16/h1,3,5-6,8,10-11H,2,4,7,9,24H2 |
InChI-Schlüssel |
MBNWJFNFGFRPLG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2=C(C1)C(=C3C(=C(SC3=N2)C(=O)C4=CC=CS4)N)C5=CC=CC=C5Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3,4-dimethylphenyl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11211296.png)
![1-(3-chloro-4-methylphenyl)-N-(3-methylbutyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11211303.png)
![3-(4-methylphenyl)-2-[(E)-2-phenylethenyl]quinazolin-4(3H)-one](/img/structure/B11211311.png)
![4-{[4-(3-Methyl-1,2-oxazol-5-yl)thiophen-2-yl]sulfonyl}morpholine](/img/structure/B11211313.png)
![N-(3-cyanophenyl)-2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B11211324.png)
![N-(4-chlorophenyl)-7-(4-ethoxy-3-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11211337.png)
![5-(4-Ethylphenyl)-7-(2-fluorophenyl)-4,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine](/img/structure/B11211341.png)
![3-amino-4-(2-chlorophenyl)-N-phenyl-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B11211344.png)
![N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-nitrobenzamide](/img/structure/B11211349.png)

![methyl 4-[5-(4-methoxyphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]benzoate](/img/structure/B11211358.png)
![Prop-2-en-1-yl 7-(3-fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11211360.png)
![7-(3-Bromophenyl)-5-(3,4-dimethylphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B11211362.png)
![2-(3,4-Dimethylphenyl)-4-(4-ethoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole](/img/structure/B11211364.png)
